N-{4-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide
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Overview
Description
N-{4-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide is a compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide typically involves the reaction of 7-fluoro-4-oxoquinazoline with acetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then reacted with 4-aminophenylacetamide to yield the final product .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the quinazolinone ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can exhibit different biological activities depending on the functional groups introduced or modified .
Scientific Research Applications
N-{4-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
- 4-hydroxy-2-quinolones
- Quinolinyl-pyrazoles
Uniqueness
N-{4-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide is unique due to its specific substitution pattern and the presence of a fluorine atom, which can enhance its biological activity and metabolic stability . This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C18H14FN3O3 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-[4-[2-(7-fluoro-4-oxoquinazolin-3-yl)acetyl]phenyl]acetamide |
InChI |
InChI=1S/C18H14FN3O3/c1-11(23)21-14-5-2-12(3-6-14)17(24)9-22-10-20-16-8-13(19)4-7-15(16)18(22)25/h2-8,10H,9H2,1H3,(H,21,23) |
InChI Key |
FVVFDSUBQBTYOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=CC(=C3)F |
Origin of Product |
United States |
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